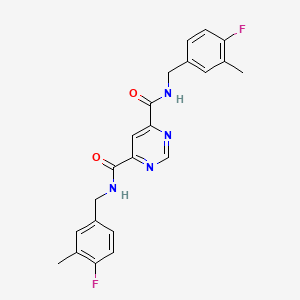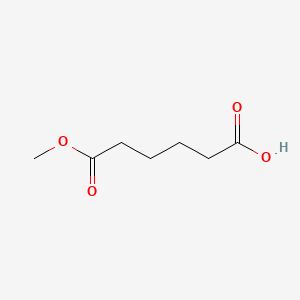
单甲基己二酸酯
描述
Monomethyl adipate is a dicarboxylic acid monoester that is the monomethyl ester of adipic acid . It has a role as a metabolite and a plasticiser . It is a clear colorless liquid .
Synthesis Analysis
Monomethyl adipate can be synthesized from adipic acid (730mg, 5 mmol) and methanol (10 ml). The yield of this synthesis is approximately 80% . Another method involves the electrochemical synthesis of dimethyl sebacate via anodic decarboxylation coupling with monomethyl adipate .
Molecular Structure Analysis
The molecular formula of Monomethyl adipate is C7H12O4 . Its molecular weight is 160.17 . The SMILES string representation is COC(=O)CCCCC(O)=O .
Chemical Reactions Analysis
Monomethyl adipate can undergo decarboxylation coupling into dimethyl sebacate through a platinum electrode at high current density .
Physical And Chemical Properties Analysis
Monomethyl adipate has a melting point of 7-9 °C and a boiling point of 162 °C/10 mmHg . Its density is 1.081 g/mL at 25 °C . It is not miscible or difficult to mix with water .
科学研究应用
药物递送系统
单甲基己二酸酯用于合成可生物降解的聚合物,例如聚(甘油己二酸酯),用于药物递送系统。聚(甘油己二酸酯)可以用消炎药如吲哚美辛进行修饰,以创建具有 pH 敏感连接子的前药,用于改良的药物释放。这些聚合物显示出局部持续释放药物的潜力,表明单甲基己二酸酯在开发新型药物递送载体中的作用 (Wersig、Hacker、Kressler 和 Mäder,2017 年)。
可生物降解材料
单甲基己二酸酯有助于开发可生物降解材料。它是合成可生物降解聚酯(如纤维素己二酸酯衍生物)的关键组分,在药物递送和其他需要水分散或溶胀性能的应用中显示出前景。这些材料支持创建对传统塑料和聚合物环保的替代品 (Kar、Liu 和 Edgar,2011 年)。
绿色化学
在绿色化学中,单甲基己二酸酯参与生物己二酸生产的代谢工程策略,生物己二酸是尼龙合成中的必需单体。这种方法旨在用生物技术途径取代石化工艺,最大程度地减少对环境的影响并利用可再生资源。此类策略扩展了单甲基己二酸酯在可持续工业过程中的应用 (Kruyer 和 Peralta-Yahya,2017 年)。
增塑剂和生物监测
对单甲基己二酸酯代谢物(如对 2-乙基己基己二酸酯 (DEHA) 和其生物监测应用的研究)的研究,突出了其在了解人类接触食品包装中使用的增塑剂方面的重要性。识别单 2-乙基己基己二酸酯 (MEHA) 等特定生物标记有助于评估接触含有单甲基己二酸酯的物质对健康的潜在影响 (Silva、Samandar、Ye 和 Calafat,2013 年)。
材料科学与工程
该化合物是合成具有特定性能的新型材料的组成部分。例如,单甲基己二酸酯衍生物用于生产聚酯和聚(酯-氨酯),展示了其在创造具有不同机械性能和在多个领域的应用(从纺织品到汽车部件)的材料方面的多功能性 (Mou 和 Chen,2016 年)。
安全和危害
未来方向
Monomethyl adipate is used to synthesize high-grade surfactants, as additives for high-grade lubricating oils and fuels, emulsifier products, solvents for perfumes, etc . Its electrochemical synthesis method is seen as a promising, environmentally sustainable method .
Relevant Papers
One relevant paper discusses the electrochemical synthesis of dimethyl sebacate via anodic decarboxylation coupling with monomethyl adipate . This study provides a comprehensive multidimensional analysis of the electrochemical performance at high current densities across four distinct electrode types .
作用机制
Target of Action
Monomethyl adipate is a dicarboxylic acid monoester that is the monomethyl ester of adipic acid It’s known to interact with certain biochemical processes, particularly those involving electron-orbital hybridization .
Mode of Action
The mode of action of monomethyl adipate involves its interaction with its targets, leading to changes in the biochemical processes. For instance, it has been observed that there is a strong electron-orbital hybridization between adsorbed monomethyl adipate and a platinum electrode . This interaction enhances the propensity for electron transfer at the electrode interface .
Biochemical Pathways
For example, the enhanced electron transfer at the electrode interface can facilitate the decarboxylation of monomethyl adipate .
Pharmacokinetics
It’s known that the compound has a molecular weight of 16017 , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
The result of monomethyl adipate’s action is primarily observed in the changes it induces in the biochemical processes it interacts with. For instance, the enhanced electron transfer at the electrode interface facilitates the decarboxylation of monomethyl adipate, coupling into dimethyl sebacate .
Action Environment
The action, efficacy, and stability of monomethyl adipate can be influenced by various environmental factors. For example, the compound’s interaction with a platinum electrode suggests that its action can be influenced by the presence of certain metals . Additionally, its physical properties, such as its boiling point of 162 °C/10 mmHg , may also be influenced by environmental conditions such as temperature and pressure.
属性
IUPAC Name |
6-methoxy-6-oxohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-11-7(10)5-3-2-4-6(8)9/h2-5H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOBSVARXACCLLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9044451 | |
| Record name | Methyl hydrogen adipate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9044451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear light yellow viscous liquid; mp = 7-9 deg C; [Sigma-Aldrich MSDS], Solid | |
| Record name | Monomethyl adipate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21179 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Mono-methyl-adipate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0059722 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Monomethyl adipate | |
CAS RN |
627-91-8 | |
| Record name | Monomethyl adipate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=627-91-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Monomethyl adipate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627918 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Monomethyl adipate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55113 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Monomethyl adipate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9389 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hexanedioic acid, 1-methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methyl hydrogen adipate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9044451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl hydrogen adipate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.018 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MONOMETHYL ADIPATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62S39VHD01 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Mono-methyl-adipate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0059722 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

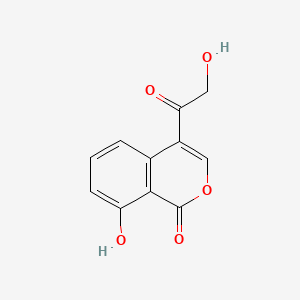
![methyl 5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxy-3-(4-propylcyclohexyl)prop-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrol-2-yl]pentanoate](/img/structure/B1677334.png)
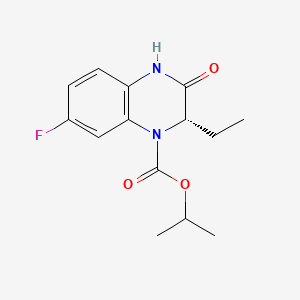
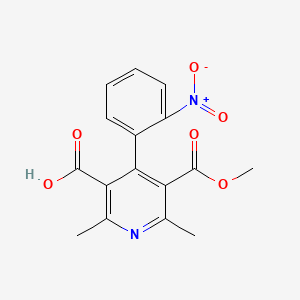
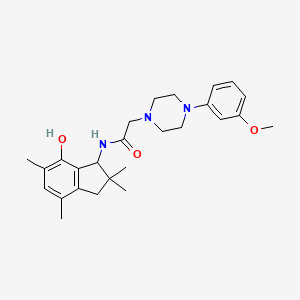
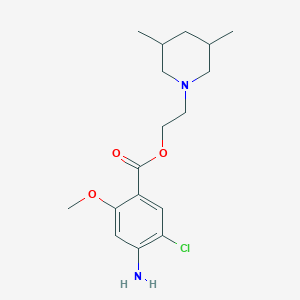
![N-(6-chloro-7-methoxy-9H-pyrido[3,4-b]indol-8-yl)-2-methylnicotinamide](/img/structure/B1677339.png)
![1-ethyl-N-[(4-propan-2-ylphenyl)methyl]tetrazol-5-amine](/img/structure/B1677341.png)
![[1-(4-Methoxyphenyl)benzimidazol-5-yl]-piperidin-1-ylmethanone](/img/structure/B1677342.png)
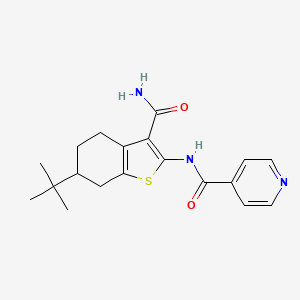
![1H-Indole-3-acetamide, 1-[(4-chlorophenyl)methyl]-N-(2-methoxy-4-pyridinyl)-2,5-dimethyl-alpha-oxo-](/img/structure/B1677346.png)
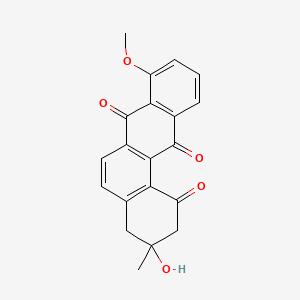
![Ethyl 5-[2-oxo-2-(2,3,4-trihydroxyphenyl)ethyl]furan-2-carboxylate](/img/structure/B1677352.png)
